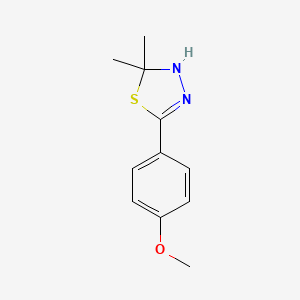
1,3,4-Thiadiazole, 2,3-dihydro-5-(4-methoxyphenyl)-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazole, 2,3-dihydro-5-(4-methoxyphenyl)-2,2-dimethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazides with appropriate reagents. One common method includes the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of thiosemicarbazide with 4-methoxybenzoyl chloride in the presence of a base such as pyridine can yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. These methods allow for better control over reaction conditions and can significantly reduce reaction times.
化学反应分析
Types of Reactions
1,3,4-Thiadiazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Thiadiazoles can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of thiadiazoles can lead to the formation of thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
科学研究应用
1,3,4-Thiadiazole derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds exhibit various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. They are often explored as potential drug candidates.
Agriculture: Thiadiazole derivatives are used as fungicides, herbicides, and insecticides due to their ability to inhibit the growth of various pathogens.
Materials Science: These compounds are used in the development of organic semiconductors, dyes, and corrosion inhibitors.
作用机制
The mechanism of action of 1,3,4-thiadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes, receptors, and DNA. For example, some thiadiazole derivatives inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Others may interact with receptors to modulate signaling pathways, resulting in anti-inflammatory or anticancer activities.
相似化合物的比较
1,3,4-Thiadiazole derivatives can be compared with other heterocyclic compounds such as oxadiazoles and triazoles. While all these compounds contain nitrogen and sulfur or oxygen atoms in their ring structures, thiadiazoles are unique in their ability to exhibit a wide range of biological activities. Oxadiazoles and triazoles also have significant applications in medicinal chemistry and materials science, but their chemical reactivity and biological properties can differ from those of thiadiazoles.
List of Similar Compounds
1,3,4-Oxadiazole: Contains an oxygen atom in place of sulfur.
1,2,4-Triazole: Contains an additional nitrogen atom in the ring.
Thiazole: Contains a sulfur atom and a nitrogen atom in a five-membered ring.
属性
CAS 编号 |
82243-13-8 |
|---|---|
分子式 |
C11H14N2OS |
分子量 |
222.31 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-2,2-dimethyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H14N2OS/c1-11(2)13-12-10(15-11)8-4-6-9(14-3)7-5-8/h4-7,13H,1-3H3 |
InChI 键 |
VNUFTGKNPPVCNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(NN=C(S1)C2=CC=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
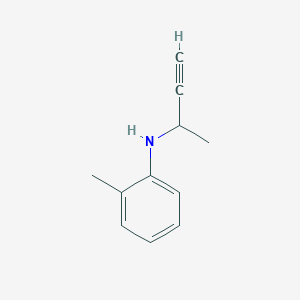

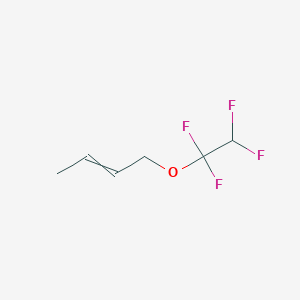

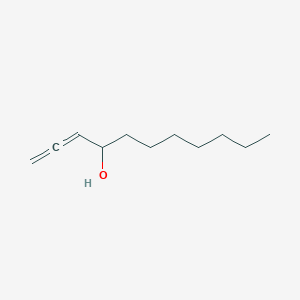
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)


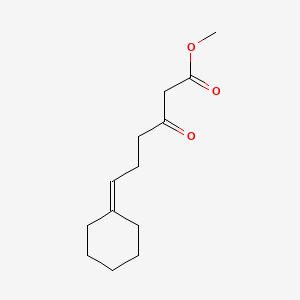
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
